N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide
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Description
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide is a useful research compound. Its molecular formula is C18H29N3O4S and its molecular weight is 383.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the adrenergic system, which plays a crucial role in the regulation of various physiological processes, including smooth muscle contraction, cardiac output, and neurotransmitter release.
Mode of Action
The compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these targets, leading to a decrease in cell proliferation and an induction of apoptosis . Interestingly, the apoptotic induction is an α1-independent action .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of the compound in BPH-1 . Among these, Bmi-1 was found to play a significant role .
Result of Action
In vitro, the compound exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-15(2)18(22)19-9-4-14-26(23,24)21-12-10-20(11-13-21)16-5-7-17(25-3)8-6-16/h5-8,15H,4,9-14H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFCKBQBGMGVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.